molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Cat. No. B016230
CAS RN: 160141-21-9
M. Wt: 257.33 g/mol
InChI Key: MPVMIOUSVTTYEW-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and organic chemistry, playing a significant role in the formation of amino acids and hence proteins .

Mode of Action

The compound acts as a protecting group for amines, specifically as a tert-butoxycarbonyl (t-Boc or Boc) protecting group . The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This process involves the use of di-tert-butyl dicarbonate as an electrophile . The Boc group is stable and can be removed under acidic conditions, producing a tert-butyl cation .

Biochemical Pathways

The Boc group plays a significant role in the synthesis of peptides . Once a Boc-protected amino acid has been coupled to a support-bound amine, removal of the Boc protecting group allows subsequent coupling reactions to occur . This process enables the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

The Boc group can be efficiently and sustainably removed using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . This process could potentially impact the bioavailability of the resulting peptides.

Result of Action

The result of the action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is the protection of amines , allowing for transformations of other functional groups . This protection is crucial in synthetic organic chemistry, particularly in the synthesis of peptides . The removal of the Boc group allows subsequent coupling reactions to occur, facilitating the formation of peptide bonds .

Action Environment

The action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Its removal is achieved under acidic conditions . Furthermore, the introduction of the Boc group can be performed under either aqueous or anhydrous conditions . These factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVMIOUSVTTYEW-QVDQXJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570349
Record name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

CAS RN

160141-21-9
Record name tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Reactant of Route 2
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Reactant of Route 3
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Reactant of Route 4
Reactant of Route 4
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Reactant of Route 5
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Reactant of Route 6
Reactant of Route 6
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.